molecular formula C9H11N3O B1299285 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine CAS No. 4394-27-8

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1299285
CAS No.: 4394-27-8
M. Wt: 177.2 g/mol
InChI Key: FFDJKHAMSFTBPZ-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the pyrazole ring and subsequent functionalization with furan and amine groups . Industrial production methods are likely to involve similar synthetic routes but optimized for scale and efficiency.

Chemical Reactions Analysis

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Scientific Research Applications

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDJKHAMSFTBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360121
Record name 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4394-27-8
Record name 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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